[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride
Description
[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride is a synthetic organic compound featuring a phenyl ring para-substituted with a piperidine-1-sulfonyl group and a methanamine moiety, stabilized as a hydrochloride salt. The hydrochloride salt form enhances water solubility, a critical factor in pharmaceutical applications .
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14;/h4-7H,1-3,8-10,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCUCZJPTRAEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride typically involves the reaction of piperidine with sulfonyl chloride to form the piperidine-1-sulfonyl intermediate. This intermediate is then reacted with phenylmethanamine under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the sulfonyl-phenylmethanamine linkage .
Industrial Production Methods: In an industrial setting, the production of [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and filtration, are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylmethanamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to investigate enzyme activity and protein-ligand interactions .
Medicine: In the medical field, [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride is explored for its potential therapeutic applications. It is investigated as a lead compound in drug discovery programs targeting various diseases .
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules . The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
{4-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine (CAS 1036525-74-2)
- Structure : A methylene bridge separates the piperidine-sulfonyl group from the phenyl ring, unlike the target compound’s direct attachment.
- Implications : The methylene spacer may reduce steric hindrance and alter electronic effects compared to the target compound.
2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride (CAS 42025-52-5)
- Structure : Features a piperidine-sulfonyl group attached to an ethanamine chain instead of a phenyl ring.
- Molecular Weight : 234.78 g/mol (C₇H₁₆ClN₂O₂S) .
- Applications : The shorter aliphatic chain likely reduces lipophilicity compared to aromatic analogs, impacting membrane permeability.
Phenylmethanamine Derivatives with Heterocyclic Substituents
(4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride (CAT: L037705)
[4-(1H-1,2,4-Triazol-3-yl)phenyl]methanamine Hydrochloride
- Structure : Triazole substituent introduces additional hydrogen-bonding capability.
Piperidine-Modified Derivatives
{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine Dihydrochloride (CAS 2126163-25-3)
- Structure : Piperidine ring is substituted with a 4-methylbenzyl group, and the compound exists as a dihydrochloride salt.
- Implications: The dihydrochloride form may enhance aqueous solubility but could increase ionic strength-related toxicity risks compared to mono-hydrochloride salts .
Comparative Data Table
Biological Activity
[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride, also known as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₂H₁₉ClN₂O₂S
- Molecular Weight : 290.81 g/mol
- IUPAC Name : (4-piperidin-1-ylsulfonylphenyl)methanamine; hydrochloride
- PubChem CID : 43810575
The biological activity of [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride is largely attributed to its structural features, particularly the piperidine ring and sulfonyl group. These components facilitate interactions with various biological targets, leading to diverse pharmacological effects.
Inhibition of Enzymes
Research indicates that compounds with similar structures have shown inhibition of key enzymes involved in metabolic pathways. For example, derivatives have been explored as inhibitors of MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), which is crucial in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis (Mtb) . The piperidine moiety enhances binding affinity and selectivity towards these targets.
Biological Activity Data
| Activity Type | Target/Effect | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | MenA (Mtb) | 12 - 22 | |
| Anti-cancer Activity | HCT-116 (Colon cancer) | 25 | |
| Cell Cycle Distribution | G2/M phase arrest | Not specified |
Case Studies
- Anti-Cancer Activity : In vitro studies demonstrated that derivatives of [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride exhibited significant anti-proliferative effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon cancer (HCT-116). The compound showed superior bioactivity compared to other tested compounds, indicating its potential as an anti-cancer agent .
- Synergistic Effects : A study highlighted the synergistic potential of this compound when used in combination with other anti-tubercular drugs, achieving nearly complete sterilization of Mtb in vivo within two weeks. This suggests that it could be effectively integrated into multi-drug regimens for tuberculosis treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring can significantly influence the biological activity of the compound. For instance:
- Substituents at the para position on the phenyl ring enhance binding affinity to target enzymes.
- Variations in the sulfonamide group can alter pharmacokinetic properties and efficacy against specific targets.
Q & A
Q. Methodology :
- Synthesize derivatives via parallel synthesis and screen against target receptors (e.g., 5-HT) using radioligand binding assays .
- Corrogate computational docking (AutoDock Vina) with experimental IC values to validate binding poses .
Advanced: How can researchers resolve contradictory data regarding biological activity across assay systems?
Answer:
Contradictions often arise from assay-specific conditions (e.g., cell type, pH). Mitigation strategies include:
- Orthogonal assays : Validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP accumulation) .
- Pharmacokinetic profiling : Assess ADME properties (e.g., hepatic microsome stability) to differentiate intrinsic activity from bioavailability limitations .
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify consensus EC ranges .
Advanced: What computational strategies predict binding affinity and reaction pathways for this compound?
Answer:
- Reaction path search : Use density functional theory (DFT) to model sulfonamide bond formation and identify transition states (e.g., Gaussian 16) .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) over 100 ns trajectories to predict binding free energies (ΔG) .
- Machine learning : Train random forest models on PubChem bioassay data (AID 1234) to prioritize derivatives with optimal LogP (2.5–3.5) .
Basic: What safety and handling protocols are essential for this compound?
Answer:
- Storage : -20°C in airtight containers to prevent hydrolysis of the sulfonyl group .
- Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory irritation .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid sulfonic acid byproducts .
Advanced: How can reaction scalability be improved without compromising purity?
Answer:
- Flow chemistry : Optimize residence time (5–10 min) and temperature (25–40°C) in microreactors to achieve 90% yield .
- In-line monitoring : Use FTIR or PAT tools to detect intermediates and automate pH adjustment .
- Crystallization engineering : Seed the reaction mixture with pure hydrochloride crystals to control polymorph formation .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout models : Compare activity in wild-type vs. receptor-knockout cells (e.g., CRISPR-edited 5-HT-/-) .
- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes (ΔH = -12 kcal/mol) .
- Metabolomics : LC-MS/MS profiling identifies downstream biomarkers (e.g., serotonin metabolites) in treated vs. control samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
